4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one
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Overview
Description
4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one is a synthetic organic compound that features a benzimidazole moiety linked to a pyrrolidinone ring with a chlorophenyl substituent. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Formation of the pyrrolidinone ring: This can be synthesized by cyclization reactions involving appropriate precursors such as amino acids or their derivatives.
Coupling of the benzimidazole and pyrrolidinone rings: This step might involve nucleophilic substitution or other coupling reactions under specific conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions might target the carbonyl group in the pyrrolidinone ring.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, compounds with benzimidazole and pyrrolidinone moieties are often explored for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
In medicine, such compounds might be investigated for their pharmacological properties, including their ability to interact with specific biological targets.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one would depend on its specific biological target. Generally, compounds with benzimidazole moieties can interact with DNA or proteins, inhibiting their function. The pyrrolidinone ring might enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one: Lacks the chlorophenyl substituent.
4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one: Has the chlorine atom in a different position on the phenyl ring.
Uniqueness
The presence of the 2-chlorophenyl group in 4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one might confer unique properties, such as increased lipophilicity or altered binding interactions with biological targets.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-12-5-1-4-8-15(12)21-10-11(9-16(21)22)17-19-13-6-2-3-7-14(13)20-17/h1-8,11H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPRJKMSWGZZAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2Cl)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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